molecular formula C26H34N2O4 B11475498 1-(1-Phenylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

1-(1-Phenylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B11475498
M. Wt: 438.6 g/mol
InChI Key: GQGMPZKNIRLTOT-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the phenylcyclohexyl moiety, followed by the introduction of the trimethoxybenzoyl group through acylation reactions. Common reagents used in these steps include cyclohexanone, phenylmagnesium bromide, and trimethoxybenzoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions may occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Phenylcyclohexyl)piperazine: Lacks the trimethoxybenzoyl group, which may affect its biological activity.

    4-(3,4,5-Trimethoxybenzoyl)piperazine: Lacks the phenylcyclohexyl group, which may influence its chemical properties.

Uniqueness

1-(1-Phenylcyclohexyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is unique due to the presence of both the phenylcyclohexyl and trimethoxybenzoyl groups. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

[4-(1-phenylcyclohexyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C26H34N2O4/c1-30-22-18-20(19-23(31-2)24(22)32-3)25(29)27-14-16-28(17-15-27)26(12-8-5-9-13-26)21-10-6-4-7-11-21/h4,6-7,10-11,18-19H,5,8-9,12-17H2,1-3H3

InChI Key

GQGMPZKNIRLTOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3(CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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